molecular formula C13H12N2O2 B14702728 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 20773-91-5

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14702728
CAS No.: 20773-91-5
M. Wt: 228.25 g/mol
InChI Key: FOWDWTLHAMDYQK-UHFFFAOYSA-N
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Description

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

20773-91-5

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-[(4-methoxyphenyl)diazenyl]phenol

InChI

InChI=1S/C13H12N2O2/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3

InChI Key

FOWDWTLHAMDYQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=CC=C2O

Origin of Product

United States

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